molecular formula C11H10O2 B1311680 6-Methoxynaphthalen-1-ol CAS No. 22604-07-5

6-Methoxynaphthalen-1-ol

Cat. No. B1311680
CAS RN: 22604-07-5
M. Wt: 174.2 g/mol
InChI Key: LPPSENSUXVOOII-UHFFFAOYSA-N
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Patent
US06723747B2

Procedure details

A mixture of 6-methoxy-1-tetralone (20.84 g, 118.3 mmol), 10% Pd/C (10.1 g), and p-cymene (500 mL) was heated at reflux for 60 hours. The suspension was cooled to room temperature and filtered through Celite. The solid was washed with ethyl acetate until UV clear and the combined organic solution was extracted with 1 N sodium hydroxide (3×200 mL). The combined aqueous layers were made acidic with 6N HCl and extracted with ethyl acetate (3×300 mL). The combined organic layers were dried over magnesium sulfate and filtered. Evaporation of the solvent and purification on a silica column (25% ethyl acetate-hexanes) yielded 17.02 g (83%) of the title compound as a light brown solid. An analytical sample was prepared by purification on a second silica column (40-60% dichloromethane-hexanes) to yield a white solid: mp 73-75° C.; 1H NMR (DMSO-d6): δ 3.85 (3H, s), 6.70-6.74 (1H, m), 7.06 (1H, dd, J=2.34 Hz, J=9.15 Hz), 7.20-7.27 (3H, m), 8.02 (1H, d, J=9.12 Hz), 10.01 (1H, s); MS (ESI) m/z174 (M-H)−.
Quantity
20.84 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][CH2:6]2>[Pd].CC1C=CC(C(C)C)=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([OH:13])=[CH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
20.84 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
10.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 hours
Duration
60 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The solid was washed with ethyl acetate until UV clear
EXTRACTION
Type
EXTRACTION
Details
the combined organic solution was extracted with 1 N sodium hydroxide (3×200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and purification on a silica column (25% ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC=C(C2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.02 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.